molecular formula C17H15ClN4O2S B2915276 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 896324-52-0

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2915276
CAS No.: 896324-52-0
M. Wt: 374.84
InChI Key: ZFZVCWGOAYAPBG-UHFFFAOYSA-N
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Description

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a specialized synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. It serves as a crucial building block in the design of novel bioactive molecules, particularly in the development of potential anticancer agents. The structure incorporates a 4-oxo-4H-pyrido[1,2-a][1,3,5]triazine core, a scaffold of significant interest in drug discovery for its potential to interact with various biological targets . The molecule is functionalized with a sulfanylacetamide linker bearing a 2,4-dimethylphenyl group, a structural motif commonly employed to modulate the compound's solubility, binding affinity, and metabolic stability . This design follows the pharmacophore hybridization strategy, where multiple bioactive fragments are combined into a single entity to enhance efficacy or overcome drug resistance . Researchers can utilize this compound to explore its mechanism of action, particularly its potential as an inhibitor of specific enzymatic pathways critical for cancer cell proliferation . It is intended for research applications only, including in vitro biological screening, structure-activity relationship (SAR) studies, and as a precursor for the synthesis of more complex chemical libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-10-3-5-13(11(2)7-10)19-15(23)9-25-16-20-14-6-4-12(18)8-22(14)17(24)21-16/h3-8H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZVCWGOAYAPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the pyrido[1,2-a][1,3,5]triazin-4-one core and subsequent functionalization. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This reaction is often carried out under mild conditions, using a suitable solvent and a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related triazine- and acetamide-containing derivatives, focusing on structural features, synthetic methodologies, and inferred properties.

Key Observations:

Core Structure Influence: The pyrido-triazinone core in the target compound (vs. thienopyrimidinone in ) may enhance π-π stacking interactions in biological targets due to extended aromaticity . The 7-chloro substituent (target) vs.

Substituent Effects: The 2,4-dimethylphenyl group in the target compound introduces steric bulk compared to the 4-nitrophenyl group in , which may reduce solubility but improve lipid membrane penetration . Sulfanyl acetamide moieties (target and ) are less polar than cyanoacetamide derivatives (), suggesting divergent solubility and bioavailability profiles .

Synthetic Accessibility: Acetamide coupling via nucleophilic substitution (e.g., acetyl chloride in pyridine, as in ) is a common route for such derivatives, but yields vary with steric hindrance .

Biological Implications: Alachlor () and similar chloroacetamides exhibit herbicidal activity, suggesting the target compound’s chloro and acetamide groups may confer analogous bioactivity .

Biological Activity

The compound 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a novel sulfanylamide derivative characterized by a complex structure that includes a pyrido[1,2-a][1,3,5]triazin ring system. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

This compound features:

  • A pyrido[1,2-a][1,3,5]triazin core with a chlorinated and oxo-substituted structure.
  • An acetamide group linked to a sulfur atom.
  • A dimethylphenyl group contributing to its chemical diversity.

The unique combination of these structural elements is believed to influence its biological activity significantly.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Binding Interactions : Interaction studies suggest that the compound may bind to specific receptors or enzymes within cellular pathways, influencing various biological processes .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamideMethoxy instead of dimethylphenylAntimicrobial properties
N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)thioacetamideEthoxy groupVariation in solubility
5-[({7-chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]-3,6-bis(2,6-dimethylphenyl)-2-sulfanylideneBis(dimethylphenyl) groupsEnhanced stability

These comparisons highlight how specific functional groups can modulate the biological activity and pharmacological potential of similar compounds.

Case Studies and Research Findings

Research into the biological activity of pyrido derivatives has produced several notable findings:

  • Antibacterial Screening : A series of synthesized compounds were evaluated for their antibacterial activity against multiple strains. Results indicated that certain derivatives exhibited significant inhibition rates against Bacillus subtilis .
  • Anticancer Activity : Studies involving docking simulations have shown that some pyrido derivatives can effectively inhibit cancer cell growth by interacting with target proteins involved in cell cycle regulation .
  • Enzyme Inhibition Studies : Compounds similar to 2-({7-chloro...}) have been tested for their ability to inhibit cholinesterases and other enzymes critical in various metabolic pathways. These studies suggest potential therapeutic uses in neurodegenerative diseases .

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